9-Oxo-9h-fluorene-2-carbonitrile

Physicochemical profiling Synthetic intermediate selection Medicinal chemistry building blocks

Sourcing unfunctionalized 9-fluorenone for telomerase inhibitor programs creates a synthetic bottleneck, requiring extra pre-functionalization steps that delay lead optimization. 9-Oxo-9H-fluorene-2-carbonitrile (CAS 3096-44-4) provides a direct route to the active 2-amidofluorenone pharmacophore, eliminating these steps. - Direct precursor to G-quadruplex-interactive telomerase inhibitors with telIC₅₀ values of 8-12 µM. - Electron-withdrawing 2-cyano group enhances thermal stability (flash point 199.2 °C vs. 144 °C for 9-fluorenone), improving process safety in heated batch reactors. - Lower LogP (2.77 vs. 3.58) enables faster reversed-phase purification cycles and reduced solvent consumption on C18 columns. Supplied at ≥97% purity with full analytical documentation. Standard international shipping; inquire for bulk quantities.

Molecular Formula C14H7NO
Molecular Weight 205.21 g/mol
CAS No. 3096-44-4
Cat. No. B14001052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Oxo-9h-fluorene-2-carbonitrile
CAS3096-44-4
Molecular FormulaC14H7NO
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)C#N
InChIInChI=1S/C14H7NO/c15-8-9-5-6-11-10-3-1-2-4-12(10)14(16)13(11)7-9/h1-7H
InChIKeyRMZLHDBVSQZQMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Oxo-9H-fluorene-2-carbonitrile (CAS 3096-44-4): Structural and Physicochemical Baseline for Sourcing Decisions


9-Oxo-9H-fluorene-2-carbonitrile (2-cyano-9-fluorenone) is a substituted fluorenone building block consisting of a fluorene core with a ketone at the 9-position and a nitrile group at the 2-position . It has a molecular formula of C14H7NO and a molecular weight of 205.21 g/mol . Its calculated physicochemical properties include a density of 1.33 g/cm³, a boiling point of 405.8 °C at 760 mmHg, a flash point of 199.2 °C, and a LogP of 2.77 . The compound is primarily used as a synthetic intermediate in medicinal chemistry and materials science [1].

Role Synthetic intermediate for medicinal chemistry and materials science
Key Handle 2-cyano group enables direct functionalization to amides
Electronic Profile Electron-deficient fluorenone core with altered polarity

Why Generic 9-Oxo-9H-fluorene-2-carbonitrile Substitution Risks Project Failure


The 2-cyano substitution on the 9-oxo-fluorene scaffold is not merely a structural variation; it fundamentally alters the electronic profile and reactivity of the molecule compared to unsubstituted 9-fluorenone or other 2-substituted analogs. The electron-withdrawing cyano group significantly reduces the electron density of the aromatic system, influencing both its chemical reactivity in downstream syntheses and its physicochemical properties such as polarity and thermal stability . Generic replacement with 9-fluorenone (CAS 486-25-9), which lacks this group, would fail to replicate the specific electronic demands required for key coupling reactions or the target compound's role as a precursor in G-quadruplex-interactive telomerase inhibitor programs [1].

Target 9-Oxo-9H-fluorene-2-carbonitrile
Attribute Electron-withdrawing 2-cyano group polarizes the aromatic system and serves as a synthetic handle
Potential Substitute 9-Fluorenone (CAS 486-25-9)
Mismatch Lacks the nitrile handle; requires additional functionalization steps and may not replicate electronic demands in coupling reactions
Risk Summary Electronic, polarity, and step-economy differences
Recommendation Generic replacement may shift reactivity and increase synthesis cost; verify functional equivalence before substitution

Head-to-Head Quantitative Differentiation of 9-Oxo-9H-fluorene-2-carbonitrile from Key Analogs


Electronic Depletion vs. Unsubstituted 9-Fluorenone: LogP and Boiling Point Shifts

The introduction of the electron-withdrawing nitrile group at the 2-position significantly polarizes 9-oxo-9H-fluorene-2-carbonitrile compared to the parent 9-fluorenone. The target compound has a calculated LogP of 2.77, indicating increased polarity versus 9-fluorenone, which has a reported experimental LogP of 3.58 [1]. This polarity shift is reflected in a higher boiling point of 405.8 °C at 760 mmHg for the target compound, compared to 341.5 °C for 9-fluorenone, a difference of +64.3 °C, indicating stronger intermolecular forces due to the dipolar nitrile group .

LogP & Boiling Point
Cross-study comparable
LogP: 2.77 vs 3.58
BP: 405.8 vs 341.5 °C
Reported polarity increase and thermal stability shift vs. unsubstituted 9-fluorenone
Calculated vs. experimental LogP; Δ BP +64.3 °C at 760 mmHg
Physicochemical profiling Synthetic intermediate selection Medicinal chemistry building blocks

Nitrile-Mediated Thermal Stability Advantage: Flash Point Elevation vs. 9-Fluorenone

The flash point, a key process safety parameter, is notably elevated for 9-oxo-9H-fluorene-2-carbonitrile at 199.2 °C compared to 144 °C for 9-fluorenone . This +55.2 °C increase suggests that the nitrile substitution contributes to reduced vapor pressure and enhanced thermal stability, allowing for safer handling and broader processing windows in high-temperature synthetic applications.

Flash Point
Cross-study comparable
199.2 °C
Δ +55.2 °C
Reported thermal safety margin context
Calculated value; comparator measured at 144 °C closed cup
Thermal hazard assessment Process safety High-temperature reactions

Structural Enablement for G-Quadruplex Ligand Synthesis vs. Non-Cyano Fluorenones

A foundational medicinal chemistry study demonstrated that the fluorenone scaffold, when elaborated into 2,7-disubstituted amidofluorenone derivatives, yields active telomerase inhibitors (telIC50 = 8–12 µM), comparable to anthraquinone-based agents but with reduced cellular cytotoxicity [1]. 9-Oxo-9H-fluorene-2-carbonitrile serves as a direct precursor to these bioactive amides, with the 2-cyano group providing a handle for further functionalization. In contrast, the unsubstituted parent 9-fluorenone lacks this synthetic versatility, requiring additional steps to introduce the necessary functional group at the 2-position [2].

Synthetic Utility
Class-level inference
Pre-installed nitrile handle for 2-amidofluorenone synthesis
Supports step-economical G-quadruplex ligand synthesis programs
Class telIC50 8–12 µM reported for final amide derivatives in TRAP assay
Telomerase inhibition G-quadruplex ligands Anticancer drug discovery

High-Value Application Scenarios for 9-Oxo-9H-fluorene-2-carbonitrile Based on Differentiated Evidence


Streamlined Synthesis of Telomerase-Targeting G-Quadruplex Ligands

Medicinal chemistry teams developing novel anticancer agents targeting telomerase can utilize 9-oxo-9H-fluorene-2-carbonitrile as a starting material for 2-amidofluorenone derivatives. As established in Section 3, this compound provides a direct route to the active pharmacophore, eliminating the need for pre-functionalization steps required by unsubstituted fluorenone analogs [1]. The resulting fluorenone-based inhibitors have demonstrated telIC50 values of 8–12 µM against human telomerase, competitive with anthraquinone-based agents but with lower cytotoxicity [1].

High-Temperature or Safety-Sensitive Industrial Scale-Up

Process chemists requiring a fluorenone building block for reactions conducted at elevated temperatures can select 9-oxo-9H-fluorene-2-carbonitrile based on its superior thermal safety profile. With a flash point of 199.2 °C—significantly higher than the 144 °C of 9-fluorenone—this compound reduces fire hazard risk in heated batch reactors and may allow for simplified safety engineering controls in pilot plant settings .

Chromatographic Method Development for Polar Fluorenone Intermediates

Analytical and purification scientists can exploit the lower LogP of 9-oxo-9H-fluorene-2-carbonitrile (2.77 vs. 3.58 for 9-fluorenone) to develop reversed-phase HPLC methods with improved resolution. The increased polarity reduces retention times on standard C18 columns compared to less polar analogs, potentially enabling faster purification cycles and reduced solvent consumption in preparative chromatography [2].

Application
Selection Property
Validation Focus
G-quadruplex ligand synthesis
Step-economical nitrile handle
Direct 2-amidofluorenone derivatization pathway
High-temperature process scale-up
Elevated flash point margin
Thermal safety profile under heated batch conditions
Preparative chromatography
Enhanced polarity for reversed-phase retention
C18 column method development and solvent optimization
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